1,10-Bis(sulfanyl)decane-2,9-diol

Description

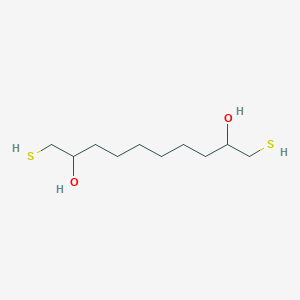

Structure

2D Structure

3D Structure

Properties

CAS No. |

93522-34-0 |

|---|---|

Molecular Formula |

C10H22O2S2 |

Molecular Weight |

238.4 g/mol |

IUPAC Name |

1,10-bis(sulfanyl)decane-2,9-diol |

InChI |

InChI=1S/C10H22O2S2/c11-9(7-13)5-3-1-2-4-6-10(12)8-14/h9-14H,1-8H2 |

InChI Key |

JNCYDLJFKFLOCL-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCC(CS)O)CCC(CS)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,10 Bis Sulfanyl Decane 2,9 Diol and Its Precursors

Chemo-Enzymatic Synthesis of 1,10-Bis(sulfanyl)decane-2,9-diol Scaffolds

Chemo-enzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis, offering powerful routes to complex chiral molecules. For the synthesis of this compound, enzymes could be employed for key stereoselective steps. For example, a lipase (B570770) or esterase could be used for the kinetic resolution of a racemic diol precursor, selectively acylating one enantiomer and allowing for the separation of the two. Pig liver esterase (PLE) has been shown to effectively hydrolyze thioacetates to produce thiols. nih.gov

A more integrated approach involves designing a biosynthetic pathway. Researchers have developed general routes for synthesizing structurally diverse diols in microorganisms like E. coli by combining oxidative and reductive formations of hydroxyl groups starting from amino acids. nih.gov Such a pathway could potentially be engineered to produce a C10 diol precursor. The terminal functionalization with thiol groups would then be completed using chemical methods. This combination leverages the high enantioselectivity of enzymatic reactions for creating the chiral diol core, followed by robust chemical reactions for the introduction of the thiol groups. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. For a multi-step synthesis like that of this compound, incorporating these principles is crucial for sustainability.

Atom economy is a central concept in green chemistry, maximizing the incorporation of atoms from the starting materials into the final product. acs.org Hydrogen-borrowing catalysis, often employing earth-abundant metal catalysts like manganese, represents a highly atom-economical method for forming C-C bonds from alcohols and diols, with water as the only byproduct. acs.orgresearchgate.net This could be applied to the construction of the decane (B31447) backbone. The Diels-Alder reaction is another classic example of a highly atom-economical reaction. wikipedia.orgnih.gov

Solvent-free reactions, where the reaction is carried out in the absence of a solvent or in a recyclable medium like an ionic liquid or deep eutectic solvent, can significantly reduce waste. The synthesis of thioesters, precursors to thiols, has been demonstrated under solvent-free conditions using a simple heterogeneous catalyst like FeCl₃. tudelft.nl The use of water as a green solvent is also highly desirable, and methods for the dihydroxylation of alkenes in water have been developed. organic-chemistry.org

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Synthetic Strategy | Advantage | Reference |

|---|---|---|---|

| Atom Economy | Hydrogen-Borrowing Catalysis | Forms C-C bonds from alcohols with water as the only byproduct. acs.orgresearchgate.net | acs.orgresearchgate.net |

| Atom Economy | Diels-Alder Reaction | 100% theoretical atom economy for C-C bond formation. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| Solvent-Free Conditions | FeCl₃-catalyzed (thio)ester synthesis | Reduces solvent waste, uses a simple heterogeneous catalyst. tudelft.nl | tudelft.nl |

| Use of Green Solvents | Iodine-catalyzed dihydroxylation in water | Avoids hazardous organic solvents. organic-chemistry.org | organic-chemistry.org |

Scientific Inquiry into this compound Remains Limited

Comprehensive searches of scientific literature and chemical databases have revealed a significant lack of specific information regarding the chemical compound this compound. As a result, the development of a detailed article focusing on advanced synthetic methodologies, including catalyst development for environmentally benign synthesis and large-scale preparative methods, is not currently possible.

General synthetic strategies for long-chain diols and dithiols exist; however, applying these general methods to the specific and complex structure of this compound without experimental validation would be speculative and would not meet the standards of a scientifically accurate and authoritative article. The precise positioning of the hydroxyl and sulfanyl (B85325) groups at the 1, 2, 9, and 10 positions of the decane chain presents a unique synthetic challenge that does not appear to have been addressed in published literature.

Consequently, the creation of data tables and detailed research findings as requested is unachievable. Any attempt to generate such content would be conjectural and would not be based on established scientific fact.

Until research on this compound is conducted and published, a comprehensive and factual article on its advanced synthetic methodologies cannot be produced.

Mechanistic Investigations of Chemical Transformations Involving 1,10 Bis Sulfanyl Decane 2,9 Diol

Reaction Pathways of Terminal Thiol Groups in 1,10-Bis(sulfanyl)decane-2,9-diol

The terminal thiol (-SH) groups are highly reactive and participate in a variety of chemical transformations, including nucleophilic additions, oxidative couplings, and "click" reactions.

The sulfur atom of the thiol group is an excellent nucleophile, readily attacking electrophilic carbon centers. This reactivity is fundamental to the formation of thioethers. In the presence of a base, the thiol is deprotonated to form a more potent thiolate anion (RS⁻), which can then participate in Williamson-type ether synthesis with alkyl halides.

The direct synthesis of thioethers from thiols and alcohols is also possible, often catalyzed by strong acids or transition metals that activate the alcohol's hydroxyl group, facilitating its departure as a water molecule. acs.org

Table 1: Representative Conditions for Thioether Formation

| Electrophile | Reagent/Catalyst | Solvent | General Outcome |

|---|---|---|---|

| Alkyl Halide (R-X) | Base (e.g., NaH, K₂CO₃) | THF, DMF | Nucleophilic substitution to form R-S-R' |

One of the most characteristic reactions of thiols is their oxidation to form disulfides (R-S-S-R). This coupling can be achieved using a wide array of oxidizing agents, including halogens, hydrogen peroxide, or even atmospheric oxygen, often catalyzed by metal ions. boisestate.eduthieme-connect.com The reaction proceeds through the formation of a thiyl radical intermediate, which then dimerizes. nih.gov

For a dithiol like this compound, this reaction can occur intramolecularly to form a cyclic disulfide or, more commonly, intermolecularly to produce linear poly(disulfide)s. google.comacs.org The formation of high molecular weight polymers is favored under conditions that promote intermolecular chain growth. google.com The dynamic nature of the disulfide bond allows for self-healing properties in such polymers. nih.gov

Table 2: Oxidizing Systems for Thiol to Disulfide Conversion

| Oxidizing Agent | Catalyst | Conditions | Key Feature |

|---|---|---|---|

| Air (O₂) | Fe(III)/NaI | Acetonitrile, Room Temp | Mild and efficient catalytic system. thieme-connect.com |

| Hydrogen Peroxide (H₂O₂) | Tertiary Amine | Aqueous Media | Forms high molecular weight polymers. google.com |

| Diisopropyl azodicarboxylate (DIAD) | Triphenylphosphine (PPh₃) | THF, 1 min | Ultrafast organocatalytic method. acs.org |

Thiol-ene and thiol-yne reactions are powerful "click chemistry" tools for materials synthesis, characterized by high efficiency, mild reaction conditions, and high selectivity. rsc.org These reactions typically proceed via a radical-mediated addition mechanism.

In a thiol-ene reaction , a thiyl radical adds across a carbon-carbon double bond (ene). For a dithiol like this compound, reaction with a di-ene would lead to the formation of a cross-linked polymer network.

The thiol-yne reaction involves the addition of a thiol to a carbon-carbon triple bond (alkyne). wikipedia.org A key feature of this reaction is that each alkyne group can potentially react with two thiol groups in a sequential manner. researchgate.net The initial addition forms a vinyl sulfide (B99878), which can then undergo a second addition with another thiol. rsc.orgnih.gov This step-growth mechanism allows for the creation of highly cross-linked networks when bifunctional thiols and alkynes are used. researchgate.net

Reactivity of Secondary Hydroxyl Groups in this compound

The secondary hydroxyl (-OH) groups at the C2 and C9 positions offer another site for chemical modification, primarily through esterification and etherification reactions. These reactions typically require activation of the hydroxyl group or the reacting partner.

Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester linkage. Direct esterification with a carboxylic acid is an equilibrium process that is typically catalyzed by an acid (like sulfuric acid or p-toluenesulfonic acid) and requires the removal of water to drive the reaction to completion. organic-chemistry.org The presence of thiol groups on the same molecule requires careful selection of catalysts to avoid side reactions, though many modern methods show good functional group tolerance. researchgate.net Enzymatic catalysis, for instance using lipase (B570770), provides a mild and selective alternative for esterifying diols like 1,10-decanediol (B1670011). mdpi.com

Table 3: Common Esterification Methods for Alcohols

| Reagent | Catalyst/Conditions | Key Characteristics |

|---|---|---|

| Carboxylic Acid | Acid Catalyst (e.g., H₂SO₄), Heat | Fischer Esterification; requires water removal. organic-chemistry.org |

| Acid Anhydride | DMAP, Pyridine (B92270) | Highly efficient acylation. |

| Carboxylic Acid | Lipase (e.g., Lipozyme® 435) | Mild, selective, solvent-free conditions. mdpi.com |

Etherification of the secondary hydroxyl groups can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then acts as a nucleophile towards an alkyl halide. Intramolecular cyclization of diols to form cyclic ethers can also be achieved under various catalytic conditions. researchgate.netrsc.org

Acetylation is a specific type of esterification where an acetyl group (-COCH₃) is introduced. This is commonly accomplished using acetyl chloride or acetic anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. byjus.comresearchgate.net This reaction is often used as a method for protecting hydroxyl groups during other chemical transformations.

Participation in Ring-Closing Reactions and Cyclization Pathways

The linear structure of this compound, with reactive functional groups at its termini, makes it a prime candidate for intramolecular cyclization reactions to form macrocycles. The specific reaction conditions and reagents employed can direct the cyclization through different pathways, primarily involving the highly nucleophilic thiol groups.

One of the most effective methods for the synthesis of sulfur-containing macrocycles involves the reaction of dithiols with dihalides under high-dilution conditions to favor intramolecular over intermolecular reactions. In a well-established method, the use of cesium carbonate in dimethylformamide (DMF) has been shown to be highly effective for the formation of large macrocyclic disulfides from α,ω-dithiols and α,ω-dihalides. For instance, the reaction of decane-1,10-dithiol with 1,10-dibromodecane (B1670030) in the presence of cesium carbonate yields 1,12-dithiacyclodocosane in high yield. By analogy, this compound could be expected to undergo cyclization with a suitable dielectrophile to form a large, functionalized macrocycle.

Another powerful strategy for cyclization involves radical-mediated thiol-ene reactions. wikipedia.orgresearchgate.net This "click" chemistry approach involves the anti-Markovnikov addition of a thiol to an alkene, initiated by light or a radical initiator. wikipedia.orgresearchgate.net For this compound, this could be achieved by reacting it with a molecule containing two terminal alkene groups. The intramolecular version of the thiol-ene reaction is also a viable pathway for forming sulfur-containing heterocycles. wikipedia.orgnih.gov The regioselectivity of such intramolecular cyclizations can be influenced by factors such as the stability of the resulting radical intermediates and the reaction kinetics. nih.gov

Similarly, thiol-yne reactions, which involve the addition of a thiol to an alkyne, can be employed for macrocyclization, often yielding vinyl sulfide linkages that can impart greater rigidity to the macrocycle compared to the alkyl thioethers formed from thiol-ene reactions. nih.govwhiterose.ac.ukqyaobio.com

The following table illustrates a hypothetical thiol-ene macrocyclization reaction involving this compound.

| Reactant A | Reactant B | Initiator | Solvent | Potential Product | Reaction Type |

|---|---|---|---|---|---|

| This compound | 1,9-Decadiene | AIBN (Azobisisobutyronitrile) | Toluene | 2,9-Dihydroxy-1,12-dithiacyclodocosane | Radical-mediated Thiol-Ene Cyclization |

Cooperative Effects and Synergistic Reactivity Between Thiol and Hydroxyl Functionalities

The presence of both thiol and hydroxyl groups within the same molecule allows for potential cooperative and synergistic effects that can influence its reactivity in unique ways. Thiols are generally more acidic and more nucleophilic than alcohols. masterorganicchemistry.comchemistrysteps.combyjus.com This difference in reactivity can be exploited in various chemical transformations.

In the context of catalysis, the hydroxyl groups of this compound could act as internal bases or proton transfer agents, facilitating reactions at the thiol sites. For instance, a hydroxyl group could deprotonate a nearby thiol to form a thiolate, a much stronger nucleophile, without the need for an external base. This intramolecular assistance could enhance the rate and selectivity of subsequent reactions, such as nucleophilic substitutions or additions.

Conversely, the thiol groups can influence the reactivity of the hydroxyls. For example, in transition metal-catalyzed reactions, the soft nature of the sulfur atom in the thiol group makes it a good ligand for soft transition metals. wikipedia.org Coordination of a metal to the thiol could bring the metal center in proximity to the hydroxyl group, potentially activating it for reactions like oxidation or etherification.

Studies on other bifunctional molecules have highlighted the importance of such intramolecular interactions. For example, in certain enzymatic systems, the interplay between cysteine (containing a thiol) and serine (containing a hydroxyl) residues is critical for catalytic activity. While not a direct analogy, the principles of proximity and differential reactivity are relevant.

A computational and experimental study on phenanthroline-catalyzed furanosylations revealed that while thiols are generally more nucleophilic, alcohols can exhibit higher reactivity due to stronger hydrogen bonding interactions with other species in the reaction mixture, which stabilizes the transition state. digitellinc.com This highlights the complex interplay of factors that can govern the relative reactivity of thiol and hydroxyl groups.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers a vast toolbox for the selective transformation of functional groups. For a molecule like this compound, transition metals can catalyze a variety of reactions at both the thiol and hydroxyl sites.

Thiol groups are known to react readily with many transition metals to form stable metal-thiolate complexes. wikipedia.org This interaction is fundamental to many catalytic processes. For example, transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While typically focused on C-C bond formation, variations that form C-S bonds are also well-developed. A palladium or nickel catalyst could potentially be used to couple the thiol groups of this compound with aryl halides to form diaryl thioethers.

Furthermore, transition metals can catalyze the dehydrative thioetherification of alcohols with thiols. chemrevlett.com This process, which forms a thioether and water, can be catalyzed by a range of metals including zinc, indium, and nickel. chemrevlett.com In the case of this compound, an intramolecular version of this reaction could lead to the formation of a cyclic thioether, although this would require activation of the hydroxyl group.

The concept of metal-ligand cooperation (MLC) is particularly relevant here. In MLC, both the metal center and a coordinated ligand participate in bond activation. nih.govacs.orgelsevierpure.com Thiolate ligands have been shown to act as transient cooperative ligands in ruthenium-catalyzed hydrogenation and dehydrogenation reactions. nih.govacs.orgelsevierpure.com It is conceivable that this compound could act as a bifunctional ligand in such catalytic systems, with the thiolates binding to the metal and the hydroxyl groups participating in proton transfer or substrate binding.

The following table presents a selection of potential transition metal-catalyzed transformations of this compound based on established catalytic methods.

| Reaction Type | Catalyst System (Example) | Reactant(s) | Potential Product(s) | Reference Principle |

|---|---|---|---|---|

| C-S Cross-Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃ | Aryl bromide | Di-aryl thioether derivative | Ullmann-type coupling beilstein-journals.org |

| Dehydrogenative Thioesterification | Ruthenium Pincer Complex | Alcohol (external) | Thioester derivative | Metal-Ligand Cooperation nih.gov |

| Oxidative Coupling (Intramolecular) | Cu(I) or Fe(III) salts | - | Cyclic disulfide | Thiol Oxidation byjus.com |

| Hydrodesulfurization | Ni or Mo based catalysts | H₂ | Decane-2,9-diol | C-S bond cleavage nih.gov |

Advanced Spectroscopic and Computational Elucidation of 1,10 Bis Sulfanyl Decane 2,9 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure and conformational dynamics of 1,10-bis(sulfanyl)decane-2,9-diol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

The structural backbone of this compound can be systematically mapped out using a combination of NMR experiments. youtube.com

¹H and ¹³C NMR: 1D spectra provide initial information on the chemical environment of the protons and carbons. The ¹H NMR spectrum would show distinct signals for the protons on the carbons bearing the hydroxyl groups (C2 and C9), the thiol groups (C1 and C10), and the methylene (B1212753) groups of the decane (B31447) chain. The ¹³C NMR spectrum would similarly show ten distinct carbon signals, with those attached to the heteroatoms (oxygen and sulfur) shifted downfield.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings within the molecule. youtube.com It would establish the connectivity of adjacent protons, for example, showing a correlation between the proton on C2 and the protons on C1 and C3, thus confirming the sequence of the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. youtube.com This technique is crucial for assigning each proton signal to its corresponding carbon atom, for instance, linking the proton signal of the C2-H group to the ¹³C signal of C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of atoms, which is key for conformational analysis. youtube.com For a flexible molecule like this compound, NOESY can provide insights into preferred conformations in solution by revealing through-space interactions between non-adjacent protons.

A general strategy for NMR-based structural elucidation involves a sequential analysis of these spectra to piece together the molecular fragments. uzh.ch

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation Strategy for this compound

| Technique | Purpose | Expected Correlations/Observations |

| ¹H NMR | Identify proton environments | Distinct signals for CH-OH, CH₂-SH, and -(CH₂)₆- protons. |

| ¹³C NMR | Identify carbon environments | Ten unique carbon signals; C-OH and C-SH carbons are downfield. |

| COSY | Map ¹H-¹H connectivity | Correlations between adjacent protons (e.g., H1-H2, H2-H3, etc.). |

| HSQC | Link protons to their carbons | Each proton signal correlates to its directly attached carbon signal. |

| HMBC | Confirm long-range connectivity | Correlations over 2-3 bonds (e.g., H1 to C2, OH proton to C2). |

| NOESY | Analyze spatial proximity | Reveals through-space interactions, aiding in conformational analysis. |

While solution NMR provides information on the molecule's average conformation, solid-state NMR (ssNMR) can elucidate its structure and packing in the crystalline state. For long-chain diols, intermolecular interactions, particularly hydrogen bonding, dictate the supramolecular arrangement. rsc.org ssNMR can probe the local environments of carbon and proton atoms within the crystal lattice, providing information on intermolecular distances and the nature of hydrogen bonding networks that are not averaged out as they are in solution.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational frequencies.

O-H Stretching: A broad absorption band in the IR spectrum, typically around 3400-3200 cm⁻¹, is a clear indicator of the hydroxyl (-OH) groups and the presence of hydrogen bonding. nih.gov The corresponding IR spectrum for the related compound 1,10-decanediol (B1670011) shows a prominent broad peak in this region. nist.gov

S-H Stretching: The thiol (-SH) group gives rise to a weak but sharp absorption band in the IR spectrum, usually found in the range of 2600-2550 cm⁻¹.

C-H Stretching: Strong absorptions in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the decane backbone. chemicalbook.com

C-O Stretching: The stretching vibration of the C-O bond in the secondary alcohol groups is expected to appear in the 1100-1000 cm⁻¹ region. nih.gov

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the S-H and C-S stretching vibrations typically show more intense signals than in the IR spectrum, making Raman a valuable tool for confirming the sulfur-containing functionalities. Analysis of these spectra can also provide insight into intermolecular interactions, as the position and shape of the O-H and S-H bands can be sensitive to the strength and nature of hydrogen bonding within the crystal lattice. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Hydroxyl (-OH) | Stretching | 3400–3200 (Broad) | Weak |

| Thiol (-SH) | Stretching | 2600–2550 (Weak, Sharp) | Moderate to Strong |

| Alkane (C-H) | Stretching | 3000–2850 (Strong) | Strong |

| Alcohol (C-O) | Stretching | 1100–1000 (Moderate) | Weak |

High-Resolution Mass Spectrometry and Fragmentation Studies for Structural Confirmation and Derivatization Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of the parent ion, are used to further confirm the structure.

In electron ionization (EI) mass spectrometry, long-chain diols and their derivatives exhibit characteristic fragmentation patterns. nih.gov For this compound, expected fragmentation pathways would include:

Cleavage of the C-C bonds adjacent to the functional groups.

Loss of water (H₂O) from the hydroxyl groups.

Loss of hydrogen sulfide (B99878) (H₂S) or the SH radical.

Fragmentation of the aliphatic chain.

Analysis of long-chain diol esters has shown that fragments characteristic of the diol moiety are prominent. nih.gov Similarly, studies on other mercapto alcohols have utilized mass spectrometry for their identification. nih.gov The fragmentation patterns of derivatized forms, such as silylated derivatives, can also provide crucial structural information, particularly regarding the positions of the hydroxyl groups. researchgate.netnih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing of this compound and its Derivatives

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and how it arranges in the solid state. For a chiral molecule like this compound, which has two stereocenters (at C2 and C9), X-ray analysis of a single crystal can unambiguously determine the (R,R), (S,S), or (R,S) configuration.

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide theoretical insight into the molecule's properties, complementing experimental data. These calculations can be used to:

Predict Molecular Geometry: Optimize the geometry of different conformers of this compound to determine their relative stabilities. Conformational analysis helps understand the molecule's flexibility and the energy barriers between different shapes. libretexts.orgslideshare.net

Simulate Spectroscopic Data: Calculate theoretical NMR chemical shifts and vibrational (IR and Raman) frequencies. Comparing these calculated spectra with experimental results can aid in the definitive assignment of signals. rsc.org

Analyze Electronic Structure: Determine reactivity descriptors such as molecular electrostatic potential (MEP) maps, which show the electron-rich (e.g., around the oxygen and sulfur atoms) and electron-poor regions of the molecule. This helps predict sites susceptible to electrophilic or nucleophilic attack.

Investigate Intermolecular Interactions: Model the hydrogen-bonding interactions observed in the crystal structure to quantify their strength and contribution to the stability of the crystal lattice.

Theoretical studies on similar bifunctional molecules have successfully combined experimental results with DFT calculations to provide a complete picture of their conformational and electronic properties. researchgate.netrsc.org

No Scientific Data Available for this compound

A comprehensive search of scientific literature and chemical databases has revealed no specific research or computational data for the chemical compound This compound . Consequently, it is not possible to generate an article with the detailed sections and subsections as requested, which were to include in-depth analysis of its conformational states, energy landscapes, predicted spectroscopic parameters, reaction intermediates, and molecular dynamics simulations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While no information was found for the target compound, searches did identify data for structurally related molecules, including:

Decane-2,9-diol

Decane-1,9-diol

2,9-bis(hydroxymethyl)decane-1,10-diol (B11714595)

4,7-Bis(sulfanyl)decane-2,9-diol

However, due to the strict instruction to focus solely on This compound , the data for these related compounds cannot be used to generate the requested article. The absence of any dedicated research on the specified molecule prevents the creation of a scientifically accurate and informative article as outlined.

Therefore, until research on This compound is conducted and published, a detailed scientific article focusing on its advanced spectroscopic and computational properties cannot be written.

Derivatization and Macromolecular Architectures Based on 1,10 Bis Sulfanyl Decane 2,9 Diol

Synthesis of Novel Derivatives through Selective Functionalization of Thiol and Hydroxyl Groups

No specific research was identified detailing the selective functionalization of the thiol and hydroxyl groups of 1,10-Bis(sulfanyl)decane-2,9-diol to create novel derivatives. In principle, the distinct reactivity of thiol and hydroxyl groups would allow for orthogonal chemical strategies to introduce a variety of functionalities.

Oligomerization and Polymerization Strategies Utilizing this compound as a Monomer

While this di-functional thiol and diol could theoretically serve as a monomer in various polymerization reactions, specific studies employing this compound are not available.

The radical-mediated thiol-ene reaction is a well-known "click" chemistry process used to form polymer networks with high homogeneity. researchgate.net This reaction proceeds via a step-growth mechanism and is notably insensitive to oxygen. researchgate.net Although this strategy is widely applied, for instance in the synthesis of thiol-ene networks from compounds like levoglucosenone, no studies were found that specifically utilize this compound as the thiol component for network formation. researchgate.net

Polycondensation is a common method for synthesizing polymers such as polyesters from diols and dicarboxylic acids. mdpi.com For example, the enzymatic synthesis of decane-1,10-diyl bis(2-methylpentanoate) from 1,10-decanediol (B1670011) has been demonstrated. mdpi.com However, there is no specific literature on the use of this compound in similar polycondensation reactions to form polyesters, polyurethanes, or polydithiocarbonates.

Covalent adaptable networks (CANs) are a class of polymers that possess dynamic covalent bonds, allowing them to be reprocessed and recycled. The disulfide linkages that could potentially be formed from the thiol groups of this compound are a known type of dynamic bond used in CANs. However, research into CANs has focused on other dynamic chemistries and cross-linkers, with no specific mention of this particular diol.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with this compound Ligands

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials formed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The thiol and hydroxyl groups of this compound have the potential to act as coordination sites for metal ions. The synthesis of coordination polymers using various ligands, including those with anthracene (B1667546) or triazole functionalities, is an active area of research. Despite the potential, no published studies were identified that employ this compound as a ligand in the formation of such structures.

Post-Polymerization Modification and Functionalization of this compound Containing Polymers

Post-polymerization modification is a powerful technique to introduce diverse functionalities into a polymer after its initial synthesis. nih.govd-nb.infowiley-vch.de This approach is often used to create materials with tailored properties. For instance, the oxidation of thioalkyl substituents to sulfones can dramatically alter the electronic properties of conjugated polymers. nih.gov While the principles of post-polymerization modification are well-established, there is no literature available on the modification of polymers specifically incorporating this compound.

Advanced Applications of 1,10 Bis Sulfanyl Decane 2,9 Diol in Materials Science and Supramolecular Chemistry

Design and Synthesis of Functional Polymeric Materials

The bifunctional nature of 1,10-bis(sulfanyl)decane-2,9-diol, possessing both thiol and hydroxyl groups, allows for its incorporation into a wide array of polymer architectures through various polymerization techniques. The thiol groups are excellent nucleophiles for Michael additions or thiol-ene click reactions, while the hydroxyl groups can participate in esterification or urethane (B1682113) formation.

High Refractive Index Materials

The development of high refractive index (RI) polymers is crucial for advanced optical devices like lenses and light-emitting diodes. A proven strategy for increasing the refractive index of a polymer is to incorporate atoms with high molar refraction, such as sulfur. The Lorentz-Lorenz equation demonstrates that a polymer's refractive index is a function of its molar refraction and molar volume. Sulfur-containing functional groups, like thioethers, significantly enhance the molar refraction of the repeating unit, leading to materials with a higher RI. researchgate.netnih.gov

| Polymer Type | Monomers | Refractive Index (nD) | Abbe's Number (νD) |

|---|---|---|---|

| Poly(thioether sulfone) | TCDSH / DVS | 1.6052 | 48.0 |

| Poly(thioether sulfone) | BSMD / VSTCD | 1.6228 | 45.8 |

| Poly(thioether sulfone) | BMMD / DVS | 1.6512 | 42.6 |

| Poly(thioether sulfone) | BMMD / BVSM | 1.6461 | 43.1 |

Data sourced from studies on poly(thioether sulfone)s, illustrating the potential for high refractive index materials derived from dithiol monomers. rsc.orgnih.gov

Self-Healing and Stimuli-Responsive Polymers

The thiol groups of this compound are precursors to disulfide bonds (-S-S-), which are dynamic covalent bonds capable of reversible exchange. This property is the foundation for creating intrinsic self-healing materials. By incorporating the diol into a polymer network, such as a polyurethane, and then oxidizing the pendant or in-chain thiol groups, a cross-linked structure is formed. youtube.comnih.gov When the material is damaged, these disulfide bonds can rearrange upon application of a stimulus like heat or UV light, allowing the polymer chains to move, fill the crack, and restore the material's integrity. mdpi.com

The self-healing process relies on the dynamic equilibrium of disulfide exchange. The long, flexible decane (B31447) chain of the monomer enhances the mobility of the polymer segments, which can facilitate more efficient healing at lower temperatures. The hydroxyl groups, by forming polyurethanes or polyesters, create a robust but flexible matrix that hosts the dynamic disulfide cross-links. Research on polyurethanes containing disulfide bonds has shown that these materials can recover a high percentage of their original mechanical properties after being damaged. mdpi.com

Biodegradable and Biorenewable Polymeric Systems

The design of biodegradable polymers is critical for reducing plastic waste and for biomedical applications. Aliphatic polyesters are a well-known class of biodegradable materials, as the ester linkage is susceptible to hydrolysis, which can be further accelerated by microbial enzymes. researchgate.netresearchgate.net By using its two hydroxyl groups, this compound can be polymerized with dicarboxylic acids to form aliphatic polyesters. The long hydrocarbon chain is a feature common in monomers derived from renewable resources, suggesting a potential biorenewable pathway for this compound.

Surface Chemistry and Self-Assembled Monolayers (SAMs) Formation on Metallic Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. Alkanethiols are well-known to form robust SAMs on noble metal surfaces, particularly gold, through the strong coordination of the sulfur atom to the metal. acs.orgmdpi.com As a dithiol, this compound offers unique possibilities for surface modification. Depending on the deposition conditions and substrate geometry, it could form different architectures:

In all these configurations, the two hydroxyl groups would be projected away from the surface, imparting a hydrophilic and hydrogen-bond-donating character to the interface. This functionality is valuable for creating biocompatible coatings, sensor surfaces, or platforms for further chemical immobilization. Furthermore, these dense monolayers can act as effective barrier films, protecting the underlying metal from oxidation and corrosion. nih.gov

Supramolecular Architectures and Host-Guest Chemistry

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. Host-guest chemistry, a central part of this field, focuses on creating host molecules that can selectively bind to specific guest molecules.

Design of Molecular Receptors and Sensors

The structure of this compound makes it an intriguing candidate for constructing molecular receptors. Its long, flexible decane chain allows it to be a component in the synthesis of macrocycles—large ring-like molecules. mdpi.comnih.gov For example, two molecules of the diol could be cyclized with two linker molecules to create a host with a defined cavity. The hydroxyl groups within this cavity could then form specific hydrogen bonds with a complementary guest molecule, such as a dicarboxylate or a sugar derivative.

Furthermore, the thiol groups provide a direct route for anchoring these receptor molecules onto sensor platforms. mdpi.com A gold nanoparticle or a gold electrode functionalized with a macrocyclic receptor derived from this dithiol could act as a chemiresistor or an electrochemical sensor. When the target guest molecule binds within the host's cavity, it can alter the electronic properties of the surface, generating a detectable signal. The development of fluorescent sensors based on the selective reaction of thiols is also a well-established field, suggesting another avenue for creating sensors based on this versatile compound. nih.govyoutube.com

No Publicly Available Research Found for Advanced Applications of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or detailed data could be located for the advanced applications of the chemical compound This compound in the requested areas of materials science and supramolecular chemistry.

The investigation sought to uncover information regarding its use in:

Encapsulation and controlled release systems.

Its role as a chemical ligand in non-biological catalytic systems.

Its applications in advanced lubricants and industrial additives.

Despite extensive queries, there is a notable absence of published studies, patents, or technical reports detailing the synthesis, characterization, or application of this compound for these specific purposes. General information regarding the chemistry of thiols (also known as mercaptans) and their reactions, such as oxidation to form disulfides, is available. libretexts.orgyoutube.commasterorganicchemistry.comlibretexts.org This general knowledge, however, does not provide the specific, detailed research findings required to address the outlined topics for this particular compound.

The thiol functional groups (-SH) present in the molecule theoretically suggest potential for metal coordination (ligation) and formation of self-assembled monolayers or polymers, which are relevant to the requested application areas. libretexts.orgmasterorganicchemistry.com However, without specific studies on this compound, any discussion of its role in these applications would be purely speculative and not based on scientific evidence.

Consequently, the creation of an article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings as per the user's request, is not possible at this time due to the lack of available data in the public domain.

Future Research Directions and Emerging Paradigms for 1,10 Bis Sulfanyl Decane 2,9 Diol

Exploration of Novel Reaction Spaces and Unconventional Synthesis Methods

Future synthetic research will likely move beyond traditional multi-step processes to embrace more efficient and sustainable methodologies. The focus will be on increasing atom economy, reducing waste, and employing milder reaction conditions. mdpi.comsnu.ac.kr

Key areas of exploration include:

Enzymatic C–H Functionalization: Nature utilizes enzymes to perform site-selective functionalization of C-H bonds with remarkable precision. nih.gov Future research could harness engineered enzymes to directly hydroxylate specific positions on a 1,10-dithiodecane backbone, offering a green alternative to classical chemical oxidation. nih.govnih.gov This biocatalytic approach could provide a solution to the challenge of achieving high regioselectivity in complex molecules. nih.gov

Photocatalytic Dihydroxylation: Recent advancements have demonstrated the direct dihydroxylation of olefins using water as the oxidant under photocatalytic conditions. nih.gov Adapting this strategy to a dithiol-containing olefin precursor could enable the synthesis of 1,10-Bis(sulfanyl)decane-2,9-diol under ambient temperature, generating hydrogen as the only byproduct. nih.gov

Flow Chemistry and Continuous Processing: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. This technique is particularly advantageous for managing reactive intermediates and can be integrated with in-line purification and real-time monitoring, aligning with the principles of green chemistry. jddhs.com

Tandem Metathesis-Hydrogenation: Long-chain α–ω diols can be synthesized from renewable fatty acid esters using a tandem self-metathesis and ester hydrogenation protocol. rsc.org A similar strategy could be envisioned starting from sulfur-containing renewable feedstocks, providing a bio-based route to the target molecule.

Table 1: Comparison of Potential Unconventional Synthesis Methods

| Method | Description | Potential Advantages | Key Challenges |

| Enzymatic C-H Functionalization | Use of engineered enzymes (e.g., oxygenases) to selectively introduce hydroxyl groups onto an alkane backbone. nih.gov | High regio- and stereoselectivity; mild, aqueous conditions; reduced waste. nih.govnih.gov | Enzyme stability and activity; substrate scope; catalyst cost and scalability. |

| Photocatalytic Dihydroxylation | Light-mediated reaction using a photocatalyst to split water and hydroxylate an olefin precursor. nih.gov | Use of water as a green oxidant; ambient reaction conditions; potential for H₂ co-generation. nih.gov | Catalyst efficiency and stability; selectivity control; light penetration in reactors. |

| Flow Chemistry | Synthesis performed in a continuous stream, allowing precise control over reaction conditions. jddhs.com | Enhanced safety and scalability; improved yield and purity; integration of automation. | High initial equipment cost; potential for channel clogging. |

| Tandem Catalysis | Combining multiple catalytic steps (e.g., metathesis and hydrogenation) in a single pot from renewable precursors. rsc.org | Improved process efficiency; reduced purification steps; potential use of bio-based feedstocks. rsc.org | Catalyst compatibility and deactivation; optimization of sequential reactions. |

Development of Advanced Functional Materials with Tunable Properties

The dual functionality of this compound makes it a versatile building block for a new generation of advanced materials. The thiol groups are particularly valuable for creating dynamic and responsive polymers.

Self-Healing Polymers: The thiol groups can be oxidized to form disulfide bonds, which are dynamic covalent bonds capable of reversible exchange. This chemistry is the foundation for self-healing materials that can repair damage and extend their lifespan. rsc.orgrsc.org Polymers incorporating this compound could be designed to self-heal at ambient temperatures through disulfide metathesis or thiol-disulfide exchange reactions. rsc.orgresearchgate.net

Advanced Polythioethers: Polythioethers are known for their chemical resistivity, flexibility, and performance as sealants. rsc.orgadhesivesmag.comresearchgate.net The hydroxyl groups on the this compound backbone could be used to introduce cross-linking sites or to modify the polymer's polarity and thermal properties, leading to materials with a tunable glass transition temperature and mechanical strength. researchgate.net Thiol-yne photopolymerization in miniemulsion is a rapid, one-pot method to create functional polythioether nanoparticles. nih.gov

Metal-Organic Frameworks (MOFs): The diol and dithiol functionalities allow this molecule to act as a multitopic organic linker in the construction of MOFs. digitellinc.comresearchgate.net The flexibility of the decane (B31447) chain and the specific coordination chemistry of the sulfur and oxygen atoms could lead to MOFs with unique pore structures and dynamic properties. rsc.orgacs.org The electronic interactions between the linker and the metal nodes can significantly influence the catalytic or adsorptive properties of the resulting framework. nih.gov

Table 2: Potential Functional Materials and Tunable Properties

| Material Class | Key Functional Group | Potential Application | Tunable Property |

| Self-Healing Elastomers | Thiol/Disulfide | Reusable seals, soft robotics, protective coatings | Healing efficiency, mechanical strength, elasticity. rsc.orgrsc.org |

| Functional Polythioethers | Thiol (-sulfanyl) | High-performance adhesives and sealants, optical materials | Adhesion strength, chemical resistance, refractive index, thermal stability. adhesivesmag.comresearchgate.net |

| Responsive Hydrogels | Hydroxyl (-diol) | Drug delivery, smart sensors, tissue engineering | Swelling ratio, mechanical stiffness, stimulus-response (pH, temp). |

| Metal-Organic Frameworks | Thiol & Hydroxyl | Gas storage, catalysis, chemical sensing | Pore size and chemistry, framework stability, guest selectivity. rsc.orgnih.gov |

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction of Reactivity

The vast chemical space of potential derivatives and polymers that can be made from this compound is too large to explore through trial-and-error experimentation alone. researchgate.net Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this process.

Accelerated Material Discovery: ML models can be trained on existing data to predict the properties of new, hypothetical polymers. resolvemass.catechexplorist.com By creating a database of virtual polymers derived from this compound and co-monomers, AI can rapidly screen millions of candidates to identify those with optimal properties for a specific application, such as high thermal stability or biodegradability. rsc.orgacs.org

Prediction of Reaction Outcomes: Neural networks can be trained on large datasets of experimental reactions to predict the most likely outcome of a new transformation. nih.govyoutube.com This can be used to anticipate the products of polymerization, identify potential side reactions, and optimize reaction conditions for yield and selectivity, saving significant time and resources. eurekalert.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between chemical structure and a specific activity or property. nih.govmdpi.com For this molecule, a QSAR model could be developed to predict the reactivity of the thiol groups in various chemical environments based on calculated molecular descriptors. nih.gov This would allow for the fine-tuning of reactivity for applications like self-healing materials or click chemistry.

Table 3: Illustrative AI/ML Approaches for this compound Research

| AI/ML Technique | Input Data | Predicted Output | Research Application |

| Polymer Property Prediction | Monomer structures (SMILES), polymer architecture | Glass transition temp, tensile strength, band gap | Designing novel polymers for targeted applications (e.g., insulators, elastomers). researchgate.netacs.org |

| Reaction Outcome Prediction | Reactant, reagent, and solvent structures (SMILES) | Major product structure, reaction yield | Optimizing synthesis and polymerization pathways; avoiding undesirable byproducts. nih.govnih.gov |

| QSAR for Thiol Reactivity | Calculated molecular descriptors (e.g., electronic, steric) | Reaction rate constant (k) for thiol addition | Designing monomers for controlled polymerization kinetics or dynamic covalent chemistry. mdpi.comnih.gov |

| Solvent Effect Modeling | Reactant SMILES, Solvent SMILES | Free energy of activation (ΔΔG‡solv) | High-throughput screening of green solvents to optimize reaction rates and sustainability. rsc.org |

Sustainable Manufacturing and Life Cycle Assessment of this compound and its Derivatives

A forward-looking approach necessitates a thorough evaluation of the environmental impact of this compound and its derivative materials across their entire existence.

Green Chemistry in Manufacturing: The principles of green chemistry will be central to developing a sustainable manufacturing process. This includes designing syntheses that maximize atom economy, utilizing catalysts (e.g., biocatalysts or recyclable heterogeneous catalysts) instead of stoichiometric reagents, and using renewable feedstocks. mdpi.comjddhs.com For instance, the decane backbone could potentially be sourced from fatty acids or other bio-based platform chemicals. rsc.orgrsc.org

Life Cycle Assessment (LCA): LCA is a systematic tool to quantify the environmental footprint of a product from "cradle-to-grave," including raw material extraction, manufacturing, use, and end-of-life. tandfonline.comnichem.solutions An LCA for materials derived from this compound would evaluate impacts such as global warming potential, water usage, and ecotoxicity. nih.gov Such studies are crucial for making informed decisions and ensuring that new materials are genuinely more sustainable than the ones they are designed to replace. mdpi.com The analysis would compare different end-of-life scenarios, including recycling, landfill, and incineration. tandfonline.com

Table 4: Framework for a Life Cycle Assessment (LCA)

| LCA Stage | Scope of Analysis | Key Metrics and Considerations |

| Cradle-to-Gate | Raw material acquisition (e.g., petroleum vs. bio-based), transport to factory, synthesis of this compound, polymerization. tandfonline.comspecialty-chemicals.eu | Energy consumption (renewable vs. non-renewable), greenhouse gas emissions, water usage, waste generation (E-Factor). nih.gov |

| Use Phase | Performance and longevity of the final product (e.g., a self-healing sealant). | Durability, repairability, energy requirements during use. |

| End-of-Life | Disposal of the product after its useful life. | Recyclability (chemical vs. mechanical), biodegradability, toxicity of landfill leachate, energy recovery from incineration. tandfonline.com |

| Impact Assessment | Overall environmental burden. | Global Warming Potential (kg CO₂-eq), Acidification Potential, Eutrophication Potential, Abiotic Depletion. tandfonline.comspecialty-chemicals.eu |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.